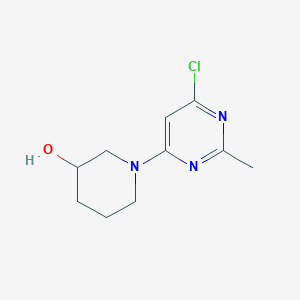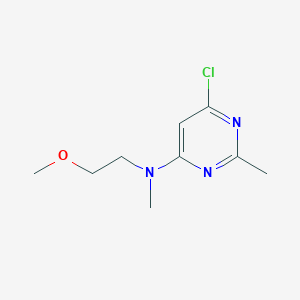
4-(chloromethyl)-1-(3,4-difluorophenyl)-1H-1,2,3-triazole
説明
4-(Chloromethyl)-1-(3,4-difluorophenyl)-1H-1,2,3-triazole (CMDFT) is an organic compound composed of a triazole ring and a fluoro-substituted phenyl group. It is a versatile compound that has a wide range of applications in scientific research. CMDFT is most commonly used as a reagent in organic synthesis and as a ligand in coordination chemistry. It has also been used in medicinal chemistry, as a catalyst in organic reactions, and as a fluorescent probe for imaging and sensing applications.
科学的研究の応用
4-(chloromethyl)-1-(3,4-difluorophenyl)-1H-1,2,3-triazole has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, a ligand in coordination chemistry, and a catalyst in organic reactions. It has also been used in medicinal chemistry and as a fluorescent probe for imaging and sensing applications.
作用機序
The mechanism of action of 4-(chloromethyl)-1-(3,4-difluorophenyl)-1H-1,2,3-triazole depends on its application. When used as a reagent in organic synthesis, it can act as an electrophile, a nucleophile, or a catalyst. When used as a ligand in coordination chemistry, it can form complexes with metal ions. When used as a catalyst in organic reactions, it can promote the reaction by stabilizing the transition state of the reaction.
Biochemical and Physiological Effects
4-(chloromethyl)-1-(3,4-difluorophenyl)-1H-1,2,3-triazole has not been tested for its biochemical or physiological effects. Therefore, it is not known whether it has any effects on the body.
実験室実験の利点と制限
The main advantage of using 4-(chloromethyl)-1-(3,4-difluorophenyl)-1H-1,2,3-triazole in lab experiments is its versatility. It can be used as a reagent, a ligand, a catalyst, or a fluorescent probe, depending on the application. However, it is important to note that 4-(chloromethyl)-1-(3,4-difluorophenyl)-1H-1,2,3-triazole is a hazardous compound and should be handled with care.
将来の方向性
There are a number of potential future directions for 4-(chloromethyl)-1-(3,4-difluorophenyl)-1H-1,2,3-triazole. It could be used as a catalyst in more complex organic reactions, or as a fluorescent probe for imaging and sensing applications. 4-(chloromethyl)-1-(3,4-difluorophenyl)-1H-1,2,3-triazole could also be used in medicinal chemistry, as a ligand for metal complexes, or as a reagent in organic synthesis. Additionally, further research could be done to investigate its biochemical and physiological effects.
特性
IUPAC Name |
4-(chloromethyl)-1-(3,4-difluorophenyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF2N3/c10-4-6-5-15(14-13-6)7-1-2-8(11)9(12)3-7/h1-3,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRLFVSWCGUYKPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=C(N=N2)CCl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-1-(3,4-difluorophenyl)-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(chloromethyl)-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole](/img/structure/B1467375.png)
![[1-(3-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467377.png)
![[1-(3-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467378.png)


![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B1467383.png)
![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B1467386.png)
![4-(chloromethyl)-1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467387.png)
![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B1467389.png)




![[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467397.png)